N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13F4N3O4 and its molecular weight is 435.335. The purity is usually 95%.
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Biological Activity
The compound N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydropyridine core substituted with a 4-fluoro-3-nitrophenyl group and a 3-(trifluoromethyl)benzyl moiety. The presence of fluorine atoms is significant as they often enhance the pharmacological properties of organic compounds.
Structural Formula
Research indicates that compounds similar to This compound exhibit significant activity as Met kinase inhibitors . These inhibitors target the Met receptor tyrosine kinase, which plays a crucial role in cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth in various cancer models.
Efficacy in Preclinical Models
In preclinical studies, particularly with human gastric carcinoma xenografts (GTL-16 model), related compounds demonstrated complete tumor stasis following oral administration. The analogs showed favorable pharmacokinetic profiles and were advanced into phase I clinical trials due to their promising efficacy and safety profiles .
Anti-inflammatory Activity
Another noteworthy aspect of the compound's biological activity is its anti-inflammatory potential. Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Some studies reported IC50 values indicating potent anti-inflammatory effects, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Study 1: Anti-cancer Efficacy
A study focusing on the analogs of the compound demonstrated its effectiveness against Met-dependent tumors. The results showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .
Study 2: Inhibition of Inflammatory Responses
In a series of experiments assessing anti-inflammatory properties, compounds structurally related to the target compound exhibited significant inhibition of paw swelling in animal models. The percentage of edema inhibition was notably higher than that observed with standard treatments .
Data Summary
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O4/c21-16-7-6-14(10-17(16)27(30)31)25-18(28)15-5-2-8-26(19(15)29)11-12-3-1-4-13(9-12)20(22,23)24/h1-10H,11H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMKOAXWVBIID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.